1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylic acid
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Overview
Description
1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylic acid, can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the oxidation of imidazolines.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This involves the cyclization of amino nitriles.
Industrial Production Methods
Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and selectivity. For example, a copper-catalyzed [3 + 2] cycloaddition reaction can provide multisubstituted imidazoles in good yields and high regioselectivity using oxygen as an oxidant .
Chemical Reactions Analysis
Types of Reactions
1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazoles with different substituents.
Reduction: Reduction reactions can modify the imidazole ring to form imidazolines.
Substitution: Both electrophilic and nucleophilic substitutions can occur on the imidazole ring due to its amphoteric nature.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazoles, imidazolines, and other heterocyclic compounds .
Scientific Research Applications
1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which is crucial for its biological activity . The compound can inhibit or activate specific pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-imidazol-1-yl)cyclopentane-1-carboxylic acid
- 1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid
Uniqueness
1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials .
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-amino-3-imidazol-1-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c10-9(8(13)14)2-1-7(5-9)12-4-3-11-6-12/h3-4,6-7H,1-2,5,10H2,(H,13,14) |
InChI Key |
UANKFRHMHQXIQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1N2C=CN=C2)(C(=O)O)N |
Origin of Product |
United States |
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